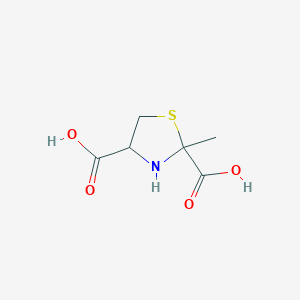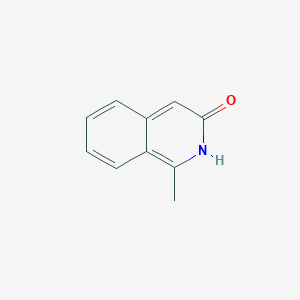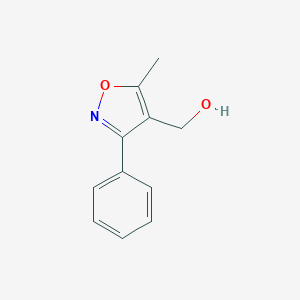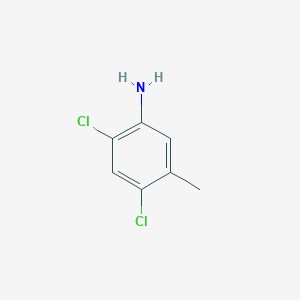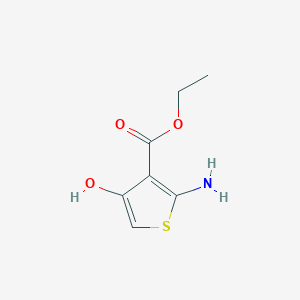
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate, also known as ethyl 2-amino-3-(4-hydroxyphenyl)thiophene-4-carboxylate, is a chemical compound with potential applications in the field of pharmaceutical research. This compound belongs to the class of thiophene derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell survival and proliferation.
Biochemische Und Physiologische Effekte
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various cell types. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate is its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer drugs. This compound has been shown to exhibit potent biological activities and has a relatively simple chemical structure, which makes it a promising candidate for further optimization. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate. One of the main directions is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. This can be achieved through the synthesis of analogs and derivatives of this compound, which can be screened for their biological activities. Another direction is the investigation of the molecular targets and signaling pathways that are involved in the biological effects of this compound. This can be achieved through the use of various biochemical and molecular biology techniques, such as proteomics and genomics. Finally, the in vivo efficacy and safety of this compound need to be evaluated in animal models, which can provide valuable information for its potential clinical applications.
Synthesemethoden
The synthesis of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate can be achieved by the reaction of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-bromo-4-hydroxy-3-nitrothiophene-5-carboxylate with aniline in the presence of a palladium catalyst. This reaction results in the formation of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate in good yields. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied extensively in vitro and in vivo, and has shown promising results in various preclinical studies.
Eigenschaften
CAS-Nummer |
16694-23-8 |
|---|---|
Produktname |
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate |
Molekularformel |
C7H9NO3S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
ethyl 2-amino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4(9)3-12-6(5)8/h3,9H,2,8H2,1H3 |
InChI-Schlüssel |
MWNFUBNNWKPURP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1O)N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1O)N |
Andere CAS-Nummern |
16694-23-8 |
Synonyme |
2-Amino-4-hydroxy-3-thiophenecarboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



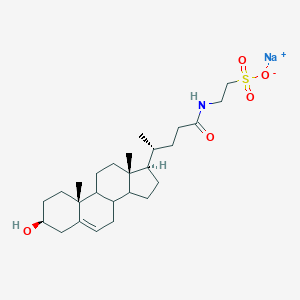
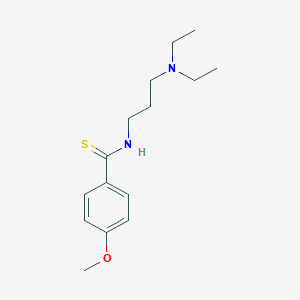
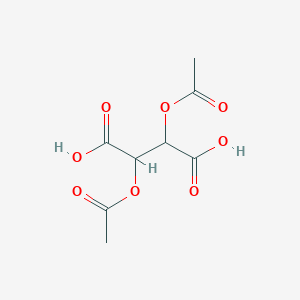
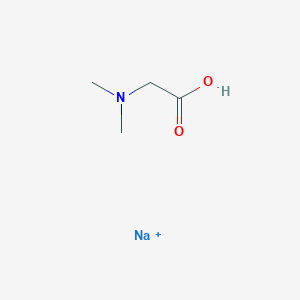
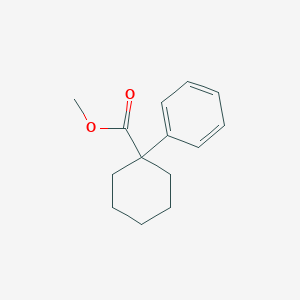
![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
